![molecular formula C12H14N2O3 B2739508 N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide CAS No. 2411271-76-4](/img/structure/B2739508.png)
N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide, also known as ABEPM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the class of acrylamides and has been found to have a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide has been found to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In drug discovery, N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide has been explored for its potential as a lead compound for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide has been found to have a range of biochemical and physiological effects. In cancer cells, N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide has been found to induce apoptosis and inhibit cell proliferation. In neuronal cells, N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide has been found to protect against oxidative stress and modulate neurotransmitter release. N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide has also been found to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide in lab experiments is its wide range of potential applications. N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide has been found to have effects in a range of scientific research areas, which makes it a versatile tool for researchers. However, one limitation of using N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide in lab experiments is its relatively low yield in synthesis. This can make it difficult to obtain large quantities of N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide for use in experiments.
Direcciones Futuras
There are several future directions for research on N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide. One area of interest is the development of new drugs based on the structure of N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide. Another area of interest is the exploration of the mechanism of action of N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide and its effects on various signaling pathways. Additionally, further research is needed to fully understand the potential applications of N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide in cancer research, neuroscience, and drug discovery.
Métodos De Síntesis
The synthesis of N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide involves the reaction of 3-(2-amino-2-oxoethoxy)benzaldehyde with propargyl bromide in the presence of a base. This reaction results in the formation of the propargyl ether intermediate, which is then treated with acryloyl chloride to yield N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide. The overall yield of this synthesis is around 50%.
Propiedades
IUPAC Name |
N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-12(16)14-7-9-4-3-5-10(6-9)17-8-11(13)15/h2-6H,1,7-8H2,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXUAYYKMUIKGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=CC=C1)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(carbamoylmethoxy)phenyl]methyl}prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



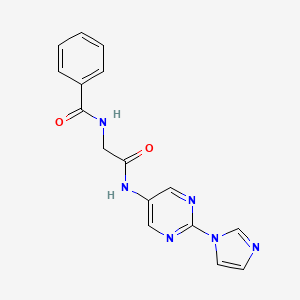

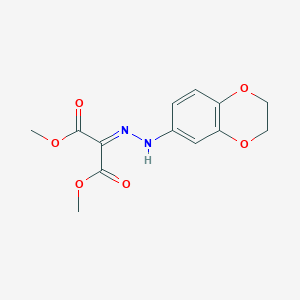

![4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide](/img/structure/B2739434.png)

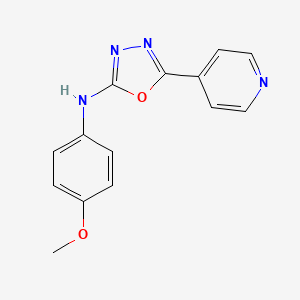
![Methyl 4-methyl-3-[(2-phenylacetyl)amino]-2-thiophenecarboxylate](/img/structure/B2739438.png)

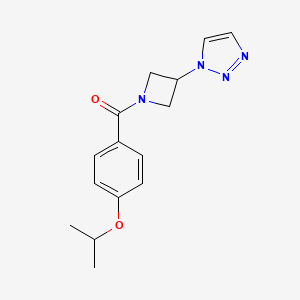
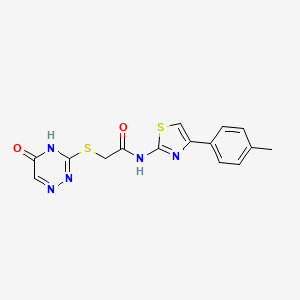
![4-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2739448.png)